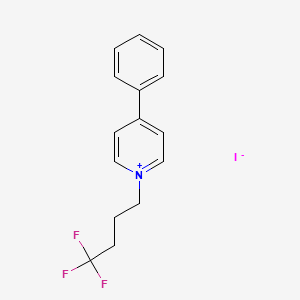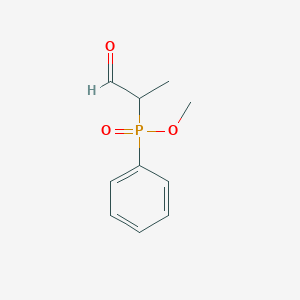
Methyl (1-oxopropan-2-yl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-oxopropan-2-yl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxopropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl 2-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphinate group displaces the bromide ion.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (1-oxopropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (1-oxopropan-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (1-oxopropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Phenylphosphinic Acid: Similar structure but lacks the methyl ester group.
Methyl Phenylphosphinate: Similar but without the oxopropan-2-yl group.
Phenylphosphine Oxide: Oxidized form of phenylphosphinic acid.
Uniqueness: Methyl (1-oxopropan-2-yl)phenylphosphinate is unique due to the presence of both the phosphinate and oxopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
113713-75-0 |
|---|---|
Formule moléculaire |
C10H13O3P |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)phosphoryl]propanal |
InChI |
InChI=1S/C10H13O3P/c1-9(8-11)14(12,13-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
WLXZPWCXRYSADM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)P(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


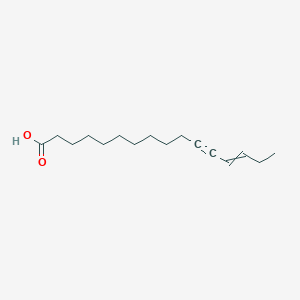




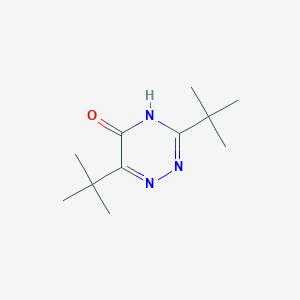



![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

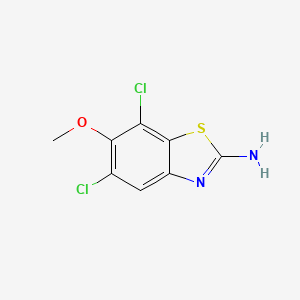
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
